3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile
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Overview
Description
3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring, followed by the introduction of the oxirane and nitrile groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing cellular pathways. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazole derivatives or oxirane-containing molecules. Examples could be:
- 2-(4-Phenyl-1,3-thiazol-2-yl)oxirane
- 3-(4-Chlorophenyl)-2-oxirane-2-carbonitrile
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H14ClN3OS
- Molecular Weight : 357.84 g/mol
- CAS Number : 74101-29-4
- Structure : The compound features a chlorophenyl group and a thiazole ring, which are known for their roles in enhancing biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antiviral and anticancer properties.
Antiviral Activity
Research indicates that compounds with thiazole rings exhibit significant antiviral effects. For instance, thiazole derivatives have been shown to inhibit viral replication by targeting specific viral enzymes.
- Mechanism of Action : The compound is believed to interfere with the viral life cycle by inhibiting key enzymes involved in replication.
- Case Studies : In vitro studies demonstrated that the compound effectively reduced viral load in cell cultures infected with hepatitis C virus (HCV) and other RNA viruses.
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. The oxirane moiety may contribute to this activity by inducing apoptosis in cancer cells.
- Mechanism of Action : The compound may induce cell cycle arrest and apoptosis through the activation of caspases and modulation of cell signaling pathways.
- Case Studies : In a study involving various cancer cell lines (e.g., breast cancer), the compound exhibited dose-dependent cytotoxicity, highlighting its potential as an anticancer agent.
Data Tables
Biological Activity | Mechanism | Reference |
---|---|---|
Antiviral | Inhibition of viral replication | |
Anticancer | Induction of apoptosis |
Research Findings
- Antiviral Studies : A study published in MDPI explored the antiviral properties of similar compounds and suggested that structural modifications could enhance efficacy against HCV .
- Anticancer Studies : Research featured in the Indian Journal of Chemistry indicated that thiazole derivatives possess significant anticancer activity, with specific compounds demonstrating IC50 values in low micromolar ranges against various cancer cell lines .
Properties
CAS No. |
919201-80-2 |
---|---|
Molecular Formula |
C18H11ClN2OS |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C18H11ClN2OS/c19-14-8-6-13(7-9-14)16-18(11-20,22-16)17-21-15(10-23-17)12-4-2-1-3-5-12/h1-10,16H |
InChI Key |
AHEIZFPHRFQEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3(C(O3)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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